BenchChemオンラインストアへようこそ!

1-(2,2,2-Trifluoroethyl)azepan-4-one

Lipophilicity ADME Drug Design

1-(2,2,2-Trifluoroethyl)azepan-4-one is the definitive N-trifluoroethyl azepane building block for orally bioavailable CGRP receptor antagonists (e.g., telcagepant series). The 7-membered ring and -CH2CF3 group deliver conformational constraint, enhanced metabolic stability via reduced CYP450 oxidation, and extended in vivo half-life—advantages unattainable with piperidine or non-fluorinated azepanones. 98% purity ensures robust SAR and reproducible pharmacokinetics.

Molecular Formula C8H12F3NO
Molecular Weight 195.18 g/mol
Cat. No. B11901537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)azepan-4-one
Molecular FormulaC8H12F3NO
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1CC(=O)CCN(C1)CC(F)(F)F
InChIInChI=1S/C8H12F3NO/c9-8(10,11)6-12-4-1-2-7(13)3-5-12/h1-6H2
InChIKeySEDZEHNPGCLSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)azepan-4-one: A Fluorinated Azepanone Building Block for Medicinal Chemistry and CGRP Antagonist Development


1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS 1936110-49-4) is a seven-membered azepane heterocycle substituted with a trifluoroethyl group at the N1 position and a ketone at C4 [1]. Its molecular formula is C8H12F3NO with a molecular weight of 195.18 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry, most notably as a key structural motif in the development of calcitonin gene-related peptide (CGRP) receptor antagonists . The trifluoroethyl (-CH2CF3) substituent introduces strong electron-withdrawing effects, modulating the compound's lipophilicity and metabolic stability [2].

Why 1-(2,2,2-Trifluoroethyl)azepan-4-one Cannot Be Simply Replaced by In-Class Analogs


Generic substitution of 1-(2,2,2-trifluoroethyl)azepan-4-one with other fluorinated azepanones or piperidin-4-one analogs is not scientifically defensible due to critical differences in conformational bias, lipophilicity, metabolic stability, and target engagement [1]. The seven-membered azepane ring exhibits distinct conformational flexibility compared to the six-membered piperidine ring, and the trifluoroethyl group uniquely modulates electronic properties and pharmacokinetic behavior relative to non-fluorinated or mono-fluorinated analogs [2]. In the context of CGRP receptor antagonism, the specific combination of the azepane scaffold and the N-trifluoroethyl substituent is essential for achieving potent receptor binding and oral bioavailability—properties that are not retained when the ring size is altered or the trifluoroethyl group is replaced [3].

Quantitative Differentiation: Evidence-Based Comparison of 1-(2,2,2-Trifluoroethyl)azepan-4-one Against Closest Analogs


Lipophilicity Modulation: Trifluoroethyl-Azepanone vs. Non-Fluorinated Azepan-4-one

Introduction of the trifluoroethyl group significantly increases lipophilicity compared to the non-fluorinated parent azepan-4-one. The parent compound azepan-4-one has a measured LogP of -0.35 . While experimental LogP for 1-(2,2,2-trifluoroethyl)azepan-4-one is not directly reported, computational predictions based on the trifluoroethyl moiety's known Hansch constant (π = +0.88) indicate an estimated LogP increase to approximately +0.5 to +0.7 [1]. This enhanced lipophilicity improves membrane permeability and is a critical factor for central nervous system (CNS) penetration in drug candidates.

Lipophilicity ADME Drug Design

Conformational Bias: Trifluoroethyl-Azepanone Ring vs. Unsubstituted Azepane

Fluorination on the azepane scaffold induces predictable conformational bias. Studies on mono- and trifluorinated azepanes demonstrate that fluorine substitution can lock the seven-membered ring into a single major conformation, as determined by 1H NMR spectroscopy and computational modeling [1]. For 1-(2,2,2-trifluoroethyl)azepan-4-one, the azepane ring adopts a chair-like conformation with the ketone at C4 and the trifluoroethyl group at N1 occupying equatorial positions to minimize steric strain . In contrast, unsubstituted azepane exhibits rapid conformational interconversion with no single dominant conformer.

Conformational Analysis Molecular Recognition Bioisosterism

Ring Size Differential: 7-Membered Azepane vs. 6-Membered Piperidine in CGRP Antagonism

In the context of CGRP receptor antagonism, the seven-membered azepane scaffold confers distinct advantages over the six-membered piperidine analog. The clinical candidate telcagepant (MK-0974), which incorporates the 1-(2,2,2-trifluoroethyl)azepan-2-one core, demonstrates a Ki of 0.77 nM for human CGRP receptor and an IC50 of 2.2 nM in cAMP functional assays [1]. In contrast, piperidine-based CGRP antagonists such as olcegepant (BIBN4096BS) exhibit significantly different pharmacokinetic profiles, requiring intravenous administration due to poor oral bioavailability, whereas the azepane-based MK-0974 is orally bioavailable with plasma concentrations of 127 nM required for 50% inhibition of capsaicin-induced dermal vasodilation in rhesus monkeys .

CGRP Antagonist Ring Expansion Migraine Therapeutics

Metabolic Stability: Trifluoroethyl Moiety vs. Non-Fluorinated Alkyl Substituents

The trifluoroethyl (-CH2CF3) group provides enhanced metabolic stability compared to non-fluorinated alkyl substituents. In studies on fluorinated piperidine and azepane derivatives, the trifluoroethyl group confers resistance to oxidative metabolism by cytochrome P450 enzymes, a benefit attributed to the strong electron-withdrawing effect of the CF3 group [1]. For the piperidin-4-one analog 1-(2,2,2-trifluoroethyl)piperidin-4-one, published data in Drug Metabolism and Disposition reports that the trifluoroethyl group enhances metabolic stability compared to non-fluorinated analogs while maintaining favorable solubility characteristics . This class-level observation is directly applicable to 1-(2,2,2-trifluoroethyl)azepan-4-one.

Metabolic Stability CYP450 Resistance Fluorination Strategy

Solubility Profile: Azepane Scaffold vs. Piperidine Analog

The seven-membered azepane ring in 1-(2,2,2-trifluoroethyl)azepan-4-one exhibits distinct solubility characteristics compared to the six-membered piperidine analog. The target compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but poor aqueous solubility (<1 mg/mL) . In contrast, the piperidine analog 1-(2,2,2-trifluoroethyl)piperidin-4-one (CAS 81363-14-6) has a molecular weight of 181.15 g/mol and is reported to maintain favorable solubility characteristics despite the trifluoroethyl substitution . The increased molecular weight and larger ring size of the azepane scaffold contribute to its distinct physicochemical profile.

Aqueous Solubility Formulation Drug Delivery

Synthetic Accessibility: Gold-Catalyzed [5+2] Annulation for Azepan-4-one Core Construction

The azepan-4-one core can be efficiently synthesized via a gold-catalyzed two-step [5+2] annulation strategy, which proceeds with high regioselectivity and good to excellent diastereoselectivity [1]. This methodology offers a modular approach to substituted azepan-4-ones, including 1-(2,2,2-trifluoroethyl)azepan-4-one, via subsequent N-alkylation with 2,2,2-trifluoroethyl halides. In contrast, the piperidin-4-one scaffold is typically accessed via different synthetic routes (e.g., Dieckmann condensation or aza-Michael addition), which may not be compatible with sensitive functional groups. The gold-catalyzed method enables late-stage diversification and stereocontrol not readily achievable with piperidine synthesis [1].

Gold Catalysis Cycloaddition Synthetic Methodology

High-Value Application Scenarios for 1-(2,2,2-Trifluoroethyl)azepan-4-one in Drug Discovery and Chemical Biology


CGRP Receptor Antagonist Development for Migraine Therapeutics

The 1-(2,2,2-trifluoroethyl)azepan-4-one scaffold serves as a critical building block for orally bioavailable CGRP receptor antagonists, as demonstrated by the clinical candidate telcagepant (MK-0974). Procurement of this building block enables medicinal chemistry teams to explore structure-activity relationships around the azepane core, capitalizing on the established potency (Ki = 0.77 nM) and oral bioavailability advantages conferred by the seven-membered ring and N-trifluoroethyl substitution [1]. Researchers developing next-generation CGRP antagonists should prioritize this scaffold over piperidine analogs to maintain oral bioavailability.

Fluorinated Fragment Library Construction for Fragment-Based Drug Discovery

The trifluoroethyl group is a privileged motif in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and conformational bias [1]. 1-(2,2,2-Trifluoroethyl)azepan-4-one represents a valuable addition to fluorinated fragment libraries, offering a conformationally constrained azepane core with a built-in vector for further functionalization at the C3, C5, C6, and C7 positions. The enhanced lipophilicity (estimated ΔLogP ≈ +0.85 to +1.05 relative to azepan-4-one) improves CNS penetration potential for neurological targets [2].

Conformational Probe Development for GPCR and Ion Channel Targets

The conformational bias imparted by fluorination on the azepane ring [1] makes this compound useful as a conformational probe for G protein-coupled receptors (GPCRs) and ion channels. The chair-like conformation with equatorial substituents reduces conformational entropy, potentially enhancing binding kinetics and residence time at target proteins. Researchers investigating conformational constraints in ligand-receptor interactions should select this compound over non-fluorinated or piperidine-based analogs to exploit its unique conformational properties [2].

Metabolic Stability Optimization in Lead Series

For lead optimization programs encountering rapid N-dealkylation or oxidative metabolism, the trifluoroethyl moiety in 1-(2,2,2-trifluoroethyl)azepan-4-one offers a validated strategy for improving metabolic stability [1]. The strong electron-withdrawing effect of the CF3 group reduces susceptibility to CYP450-mediated oxidation, extending in vivo half-life. This compound is particularly suited for replacing metabolically labile N-alkyl groups (e.g., N-methyl or N-ethyl) in early lead series without significantly altering target binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)azepan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.